molecular formula C5H5N5O B15132566 6-Amino-1,6-dihydropurin-2-one

6-Amino-1,6-dihydropurin-2-one

Katalognummer: B15132566
Molekulargewicht: 151.13 g/mol
InChI-Schlüssel: IYFZTHDDMQSRGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-1,6-dihydropurin-2-one, also known as guanine, is a naturally occurring purine derivative. It is one of the four main nucleobases found in the nucleic acids DNA and RNA. Guanine plays a crucial role in the storage and transmission of genetic information. Its structure consists of a fused pyrimidine-imidazole ring system with an amino group at the 6th position and a keto group at the 2nd position .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1,6-dihydropurin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-diaminopurine with formic acid can yield guanine . Another method involves the use of 2-fluoro-6-amino-adenosine as a starting material, which undergoes nucleophilic substitution to introduce the desired functional groups .

Industrial Production Methods: Industrial production of guanine typically involves the extraction from natural sources, such as fish scales and bird excrement, where it is found in significant quantities. The extracted material is then purified through crystallization and other separation techniques to obtain high-purity guanine .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Amino-1,6-dihydropurin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

6-Amino-1,6-dihydropurin-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Amino-1,6-dihydropurin-2-one involves its incorporation into nucleic acids. In DNA and RNA, guanine pairs with cytosine through hydrogen bonding, contributing to the stability and integrity of the genetic material. Guanine’s interactions with other molecules, such as proteins and enzymes, are crucial for various cellular processes, including replication, transcription, and repair .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Guanine’s unique structure, with an amino group at the 6th position and a keto group at the 2nd position, allows it to form stable hydrogen bonds with cytosine. This specific pairing is essential for the accurate transmission of genetic information and the overall stability of the DNA double helix .

Eigenschaften

Molekularformel

C5H5N5O

Molekulargewicht

151.13 g/mol

IUPAC-Name

6-amino-1,6-dihydropurin-2-one

InChI

InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-2)10-5(11)9-3/h1,3H,6H2,(H,9,11)

InChI-Schlüssel

IYFZTHDDMQSRGV-UHFFFAOYSA-N

Kanonische SMILES

C1=NC2=NC(=O)NC(C2=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.